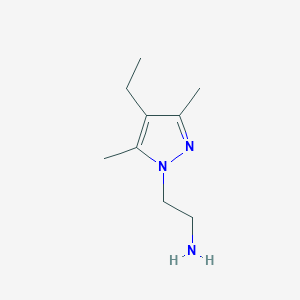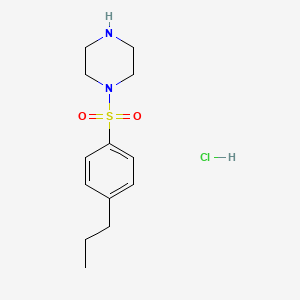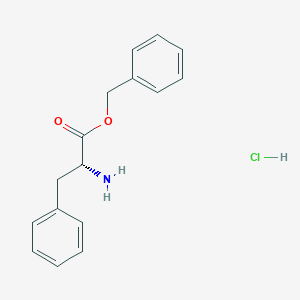
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride
Vue d'ensemble
Description
“®-Benzyl 2-amino-3-phenylpropanoate hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2 . It has a molecular weight of 291.77 .
Synthesis Analysis
The synthesis of this compound involves the use of benzotriazol-1-ol, N-ethyl-N,N-diisopropylamine, and dicyclohexyl-carbodiimide in N,N-dimethyl-formamide for 24 hours under heating conditions .Molecular Structure Analysis
The molecular structure of this compound includes 20 heavy atoms, 12 of which are aromatic . It has 6 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP2D6 inhibitor . Its Log Kp (skin permeation) is -5.94 cm/s . The compound is soluble, with a Log S (ESOL) of -3.59 .Applications De Recherche Scientifique
Pharmaceutical Applications
®-Benzyl 2-amino-3-phenylpropanoate hydrochloride: is widely used in the pharmaceutical industry due to its role as an amino acid derivative. It serves as a building block in the synthesis of various pharmaceutical compounds. For instance, it can be utilized in the production of peptide-based drugs, which are increasingly popular for their specificity and efficacy in targeting biological pathways .
Food Industry
In the food industry, this compound is employed as a precursor for artificial sweeteners and flavoring agents. Its structural similarity to phenylalanine, an amino acid responsible for sweetness, allows it to enhance the taste profile of food products without contributing to caloric intake .
Anti-Inflammatory and Analgesic Research
A series of phenylalanine analogs, including derivatives of ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride , have shown promising anti-inflammatory and analgesic activities. These compounds have been evaluated for their potential in treating inflammatory conditions and pain management, offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition Studies
The compound has been used in research exploring the inhibition of cyclooxygenase enzymes (COX-1/COX-2). By modifying the structure of phenylalanine derivatives, scientists aim to develop selective COX-2 inhibitors with fewer side effects compared to traditional NSAIDs .
Nanomedicine
The Phe-Phe motif, to which D-PHE-OBZL HCL is related, is a key component in the self-assembly of peptides into nanostructures. These nanostructures have applications in drug delivery systems, biomaterials, and the development of new therapeutic paradigms in nanomedicine .
Dendrimer Modification
D-PHE-OBZL HCL: has been used in the structural optimization of dendrimers, which are nanocarriers in drug delivery systems. The modification of dendrimers with phenylalanine enhances their association with immune cells, such as T-cells, which is crucial for targeted drug delivery .
Safety And Hazards
The safety signal word for this compound is "Warning" . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



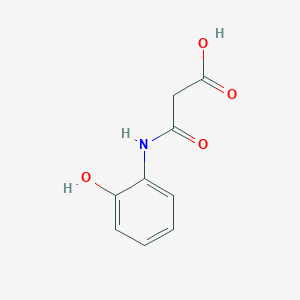
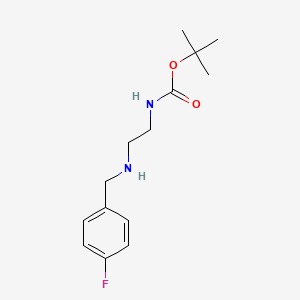
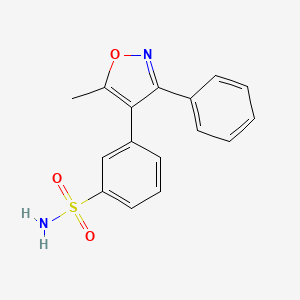

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)
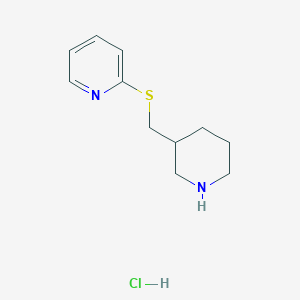
![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)



